

# Spectroscopic Profile of 2-Chloro-2-phenylacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-2-phenylacetic acid

Cat. No.: B1361076

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## Introduction

**2-Chloro-2-phenylacetic acid** is a carboxylic acid derivative containing a chiral center, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a phenyl ring and a chlorine atom attached to the alpha-carbon, gives rise to a distinct spectroscopic signature. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Chloro-2-phenylacetic acid**, intended for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **2-Chloro-2-phenylacetic acid**. It is important to note that while extensive literature exists on similar compounds, specific experimental spectra for **2-Chloro-2-phenylacetic acid** are not readily available in public databases. Therefore, the presented data is a combination of referenced typical values and predicted data based on established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Chloro-2-phenylacetic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information for structural confirmation.

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

The <sup>1</sup>H NMR spectrum is expected to show signals for the aromatic protons, the methine proton at the chiral center, and the acidic proton of the carboxylic acid.

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
~11-13	Singlet (broad)	1H	-COOH
~7.3-7.5	Multiplet	5H	Aromatic ( $C_6H_5$ )
~5.4	Singlet	1H	-CHCl-

### <sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

The <sup>13</sup>C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the alpha-carbon bearing the chlorine atom.

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~170-175	C=O (Carboxylic Acid)
~135-140	C (Quaternary, Aromatic)
~128-130	CH (Aromatic)
~60-65	CHCl

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-Chloro-2-phenylacetic acid** is dominated by absorptions from the carboxylic acid group and the carbon-chlorine bond.

Frequency (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
2500-3300	Strong, Broad	O-H stretch (Carboxylic Acid) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
1700-1725	Strong	C=O stretch (Carboxylic Acid) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
3000-3100	Medium	C-H stretch (Aromatic)
1450-1600	Medium-Weak	C=C stretch (Aromatic ring)
1210-1320	Strong	C-O stretch (Carboxylic Acid) <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
650-800	Strong	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-Chloro-2-phenylacetic acid** (Molecular Weight: 170.59 g/mol), electron ionization (EI) would likely lead to several characteristic fragments.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
170/172	Moderate	[M] <sup>+</sup> (Molecular ion peak with <sup>35</sup> Cl/ <sup>37</sup> Cl isotope pattern)
125	High	[M - COOH] <sup>+</sup> (Loss of the carboxylic acid group)
91	Moderate	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion, from rearrangement of the phenylmethyl fragment)
45	Moderate	[COOH] <sup>+</sup>

## Experimental Protocols

The acquisition of high-quality spectroscopic data relies on standardized experimental procedures. The following are generalized protocols for the techniques discussed.

## NMR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation: Dissolve 5-10 mg of **2-Chloro-2-phenylacetic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts ( $\delta = 0.00$  ppm).
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the  $^1\text{H}$  NMR spectrum, followed by the  $^{13}\text{C}$  NMR spectrum. Standard pulse programs are used for both experiments. For  $^{13}\text{C}$  NMR, proton decoupling is typically employed to simplify the spectrum.

## IR Spectroscopy Sample Preparation and Acquisition

For a solid sample like **2-Chloro-2-phenylacetic acid**, one of the following methods is commonly used:

- KBr Pellet Method:
  - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
- Attenuated Total Reflectance (ATR) Method:
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
  - Acquire the IR spectrum. This method requires minimal sample preparation.

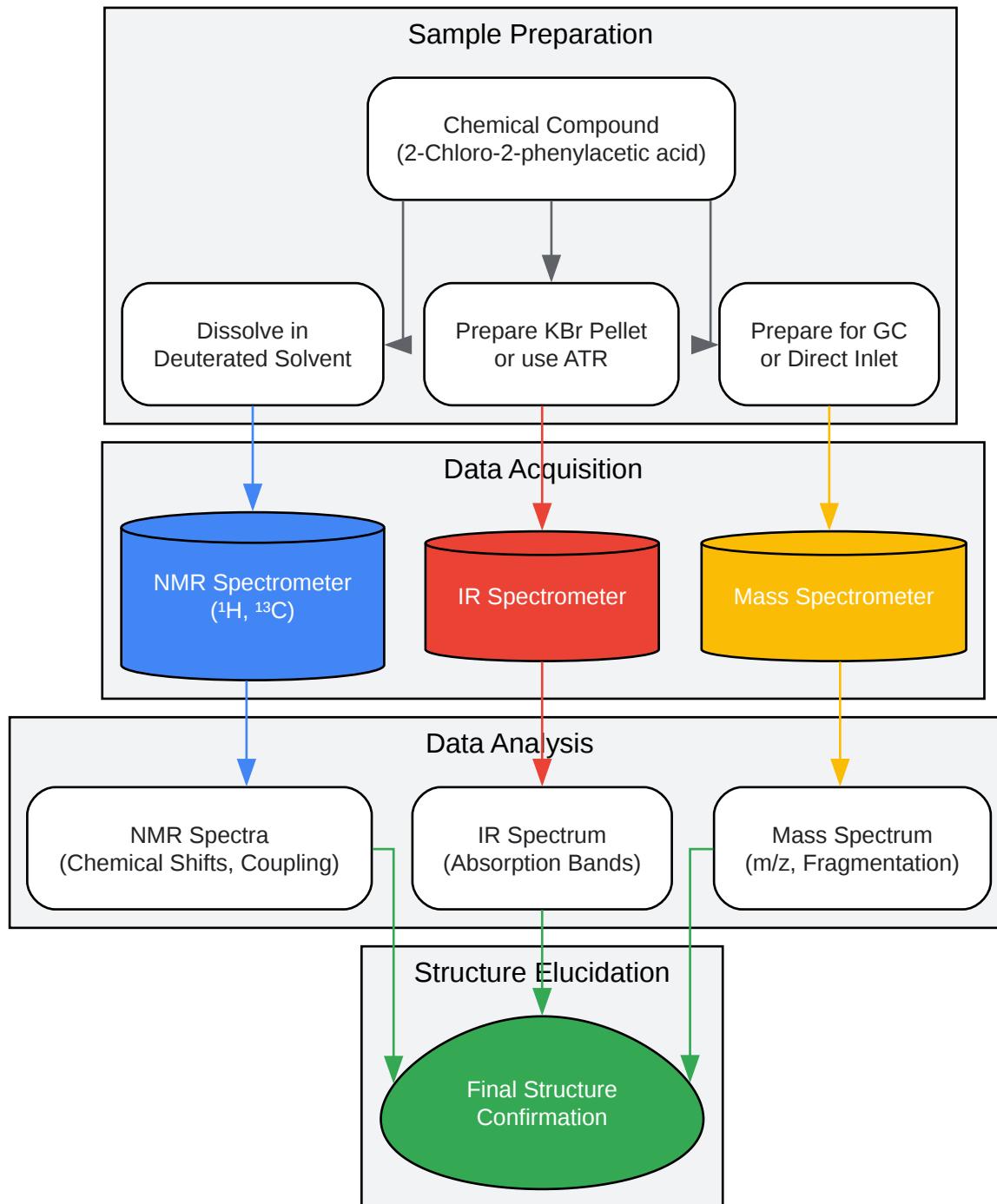
## Mass Spectrometry Sample Preparation and Acquisition

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample is vaporized and ionized, commonly using electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-2-phenylacetic acid**.

## General Workflow for Spectroscopic Analysis

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Caption: General Workflow for Spectroscopic Analysis.

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